molecular formula C15H19NO2 B5737445 2-acetyl-N,N-diethyl-3-phenylacrylamide

2-acetyl-N,N-diethyl-3-phenylacrylamide

Cat. No.: B5737445
M. Wt: 245.32 g/mol
InChI Key: VNIBVBFPSPMYCH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-N,N-diethyl-3-phenylacrylamide, also known as DEA, is a synthetic compound with potential applications in scientific research. DEA is a member of the acrylamide family and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

2-acetyl-N,N-diethyl-3-phenylacrylamide is believed to exert its effects by binding to specific receptors in the brain, known as mu-opioid receptors. This binding leads to the release of endogenous opioids, such as enkephalins and endorphins, which are involved in pain perception and mood regulation. This compound has also been shown to activate the cannabinoid receptor CB1, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, this compound has been shown to reduce anxiety and improve mood in animal studies. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetyl-N,N-diethyl-3-phenylacrylamide in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a useful tool for studying the effects of opioids and cannabinoids on neuronal activity and neurotransmitter release. However, this compound is a synthetic compound and may not accurately reflect the effects of endogenous opioids and cannabinoids in the body. Additionally, the potential for this compound to cause toxicity or other adverse effects must be carefully considered in lab experiments.

Future Directions

There are a number of potential future directions for research on 2-acetyl-N,N-diethyl-3-phenylacrylamide. One area of interest is the development of new pain medications based on the structure of this compound. Another potential direction is the study of this compound's effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, further research is needed to fully understand the potential risks and benefits of using this compound in lab experiments and clinical settings.

Synthesis Methods

2-acetyl-N,N-diethyl-3-phenylacrylamide can be synthesized using a variety of methods, including the reaction of acryloyl chloride with diethylamine and phenyl magnesium bromide. Another method involves the reaction of N,N-diethylacrylamide with acetic anhydride and phenyl magnesium bromide. Both methods have been shown to produce high yields of this compound.

Scientific Research Applications

2-acetyl-N,N-diethyl-3-phenylacrylamide has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can cross the blood-brain barrier and bind to specific receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.

Properties

IUPAC Name

(2E)-2-benzylidene-N,N-diethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-16(5-2)15(18)14(12(3)17)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIBVBFPSPMYCH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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